molecular formula C9H16N2OS B1438333 4-(Pyrrolidine-2-carbonyl)thiomorpholine CAS No. 1189561-30-5

4-(Pyrrolidine-2-carbonyl)thiomorpholine

Cat. No.: B1438333
CAS No.: 1189561-30-5
M. Wt: 200.3 g/mol
InChI Key: ZIIAALYTCRMOJP-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a chemical compound with the molecular formula C9H16N2OS and a molecular weight of 200.3 g/mol . It is characterized by the presence of a pyrrolidine ring and a thiomorpholine ring, which are connected through a carbonyl group. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine typically involves the reaction of pyrrolidine with thiomorpholine in the presence of a carbonylating agent. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production .

Chemical Reactions Analysis

4-(Pyrrolidine-2-carbonyl)thiomorpholine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolidine and thiomorpholine exhibit significant anticancer properties. For instance, a study demonstrated that certain thiomorpholine derivatives had potent activity against lung cancer cell lines, outperforming standard chemotherapy agents like cisplatin .

Biochemical Studies

4-(Pyrrolidine-2-carbonyl)thiomorpholine is utilized in biochemical studies to explore interactions with biological targets such as enzymes and receptors. The compound's ability to fit into active sites allows it to potentially inhibit or modulate enzyme activity.

Table 1: Mechanism of Action Overview

Target EnzymeInteraction TypeBiological Effect
Dipeptidyl Peptidase IV (DPP-IV)InhibitionPotential treatment for type 2 diabetes mellitus
Squalene SynthaseInhibitionAntiatherogenic effects

Material Science

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound in various applications can be understood through its structure-activity relationship. Modifications to its structure can lead to enhanced potency or selectivity for specific biological targets.

Table 2: SAR Analysis of Thiomorpholine Derivatives

Compound VariantBiological ActivityIC50 (µM)
Base CompoundControlN/A
Variant AAnticancer0.99
Variant BAntidiabetic1.5

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .

Comparison with Similar Compounds

4-(Pyrrolidine-2-carbonyl)thiomorpholine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.

    Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and exhibit similar reactivity.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components .

Biological Activity

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a heterocyclic compound characterized by its unique structural properties, including a five-membered thiomorpholine ring and a carbonyl group attached to a pyrrolidine moiety. Its molecular formula is C₈H₁₄N₂OS, and it exhibits notable chemical reactivity due to the presence of both carbonyl and thiol functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be depicted as follows:

Property Details
Molecular FormulaC₈H₁₄N₂OS
Molecular Weight174.27 g/mol
Functional GroupsThiomorpholine, Carbonyl
Chemical ClassHeterocyclic Compound

1. Antimicrobial Activity

Research indicates that thiomorpholine derivatives, including this compound, have been investigated for their antimicrobial properties. Studies show that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that derivatives of pyrrolidine can modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain and inflammatory responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • DNA Interaction : Some studies suggest that related compounds can bind to DNA, affecting cellular proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications can enhance efficacy:

Compound Name Structure Features Biological Activity
4-(Thiomorpholine-3-carboxamide)Contains thiomorpholine ring and carboxamidePotential anti-inflammatory properties
4-(Pyrrolidine-2-thione)Thioketone instead of carbonylDifferent reactivity profiles
3-Thiomorpholine-2-carboxylic acidCarboxylic acid group presentInvestigated for antimicrobial effects
4-(Morpholino-2-carbonyl)thiomorpholineMorpholino ring instead of pyrrolidineDifferent receptor modulation properties

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study evaluated various thiomorpholine derivatives against bacterial strains, demonstrating that modifications at the carbonyl position could enhance antimicrobial efficacy.
  • Cancer Research : Another investigation focused on the interaction of pyrrolidine derivatives with cannabinoid receptors, revealing that certain substitutions could increase receptor affinity and therapeutic potential against cancer cells.
  • Inflammation Models : Experimental models have shown that compounds similar to this compound significantly reduced markers of inflammation in vivo, suggesting potential for therapeutic use in inflammatory diseases.

Properties

IUPAC Name

pyrrolidin-2-yl(thiomorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAALYTCRMOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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